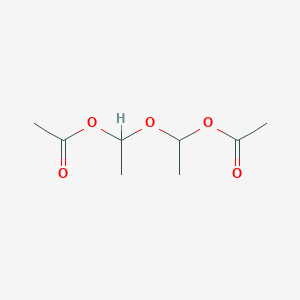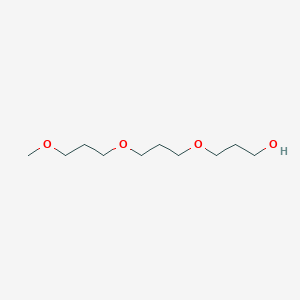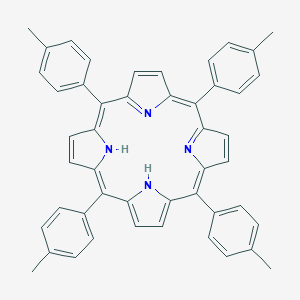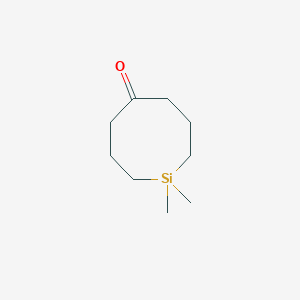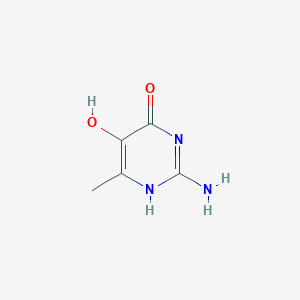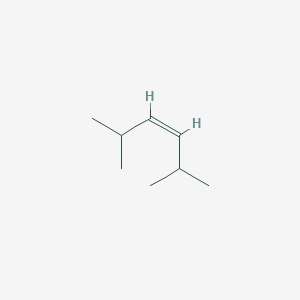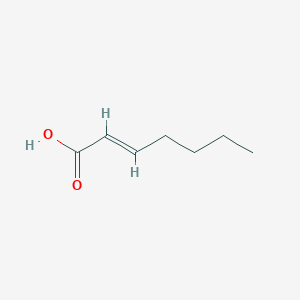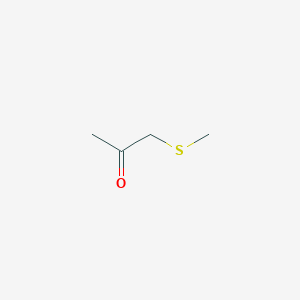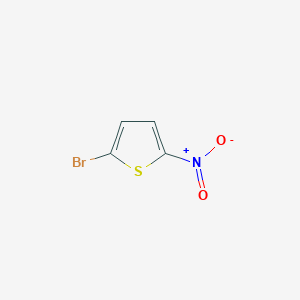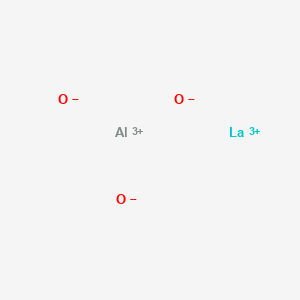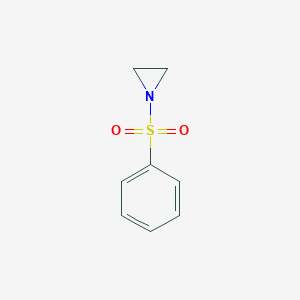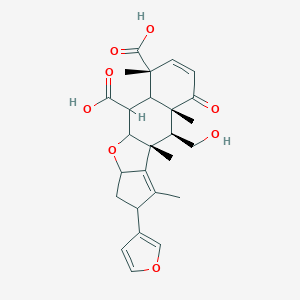
Nimbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nimbic acid is a plant-derived compound that has attracted considerable attention in recent years due to its potential applications in various fields. It is a triterpenoid compound that is found in the leaves of the neem tree, Azadirachta indica. The neem tree is native to the Indian subcontinent, and its leaves have been used in traditional medicine for centuries. Nimbic acid has been identified as one of the key bioactive compounds in neem leaves, and it has been the subject of extensive scientific research in recent years.
Mecanismo De Acción
The mechanism of action of nimbic acid is not fully understood, but it is believed to act on various cellular pathways and processes. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of various genes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Nimbic acid has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have a positive effect on the immune system by increasing the production of white blood cells. Additionally, it has been shown to have a hypoglycemic effect by reducing blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nimbic acid has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to extract from neem leaves. It has also been shown to have low toxicity and to be relatively safe for use in humans. However, there are some limitations to its use in lab experiments. Its low solubility in water can make it difficult to administer, and its variable purity can affect the reproducibility of results.
Direcciones Futuras
There are several future directions for research on nimbic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a natural pesticide and insecticide in agriculture. Research is needed to determine its effectiveness and safety compared to conventional pesticides. Additionally, further studies are needed to elucidate its mechanism of action and to identify new therapeutic targets.
Métodos De Síntesis
Nimbic acid can be synthesized using various methods, including chemical synthesis and extraction from neem leaves. Chemical synthesis involves the use of organic solvents and reagents to produce nimbic acid. However, this method is expensive and requires specialized equipment and expertise. Extraction from neem leaves is a more practical method, and it involves the use of solvents such as methanol or ethanol to extract nimbic acid from the leaves. This method is relatively simple and cost-effective and has been widely used in scientific research.
Aplicaciones Científicas De Investigación
Nimbic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, nimbic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a positive effect on the immune system and to help regulate blood sugar levels. In the field of agriculture, nimbic acid has been used as a natural pesticide and insecticide due to its anti-microbial properties.
Propiedades
Número CAS |
11030-74-3 |
|---|---|
Nombre del producto |
Nimbic acid |
Fórmula molecular |
C26H30O8 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
(4R,8S,9S,10R)-13-(furan-3-yl)-9-(hydroxymethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-27)25(3)17(28)5-7-24(2,23(31)32)20(25)18(22(29)30)21(26)34-15/h5-8,11,14-16,18,20-21,27H,9-10H2,1-4H3,(H,29,30)(H,31,32)/t14?,15?,16-,18?,20?,21?,24-,25+,26-/m1/s1 |
Clave InChI |
LACLJUZVQWMXBS-VNQZPSTLSA-N |
SMILES isomérico |
CC1=C2C(CC1C3=COC=C3)OC4[C@@]2([C@@H]([C@@]5(C(C4C(=O)O)[C@](C=CC5=O)(C)C(=O)O)C)CO)C |
SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C |
SMILES canónico |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C |
Sinónimos |
nimbic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



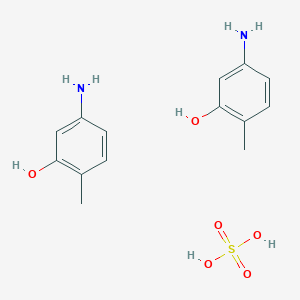
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
